Differentiation by Lipophilicity: Ethyl Propyl Sulfide Occupies a Unique Intermediate Log P Space
Ethyl propyl sulfide (C₅H₁₂S) exhibits an estimated octanol-water partition coefficient (log P) of 2.506, positioning it as a lipophilicity intermediate between the more hydrophilic diethyl sulfide (log P ≈ 1.95) and the more lipophilic dipropyl sulfide (log P ≈ 3.05) [1]. This quantifiable difference in lipophilicity arises directly from its unsymmetrical C₂-S-C₃ alkyl chain composition. The log P value is a critical determinant of a compound's behavior in reversed-phase chromatography, membrane permeability, and partitioning in biological or environmental systems. Replacing ethyl propyl sulfide with a symmetrical analog will alter the compound's log P by approximately 0.5–1.0 units, leading to measurable shifts in retention times and bioaccumulation potential.
| Evidence Dimension | Lipophilicity (Log P, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Log P = 2.506 (estimated) [1] |
| Comparator Or Baseline | Diethyl sulfide: Log P ≈ 1.95 ; Dipropyl sulfide: Log P ≈ 3.05 [estimated based on chain length trend] |
| Quantified Difference | Δ log P ≈ +0.55 vs. diethyl sulfide; Δ log P ≈ -0.54 vs. dipropyl sulfide |
| Conditions | Estimated octanol-water partition coefficient; standard computational methods. |
Why This Matters
The unique log P value ensures that ethyl propyl sulfide exhibits distinct chromatographic retention and environmental partitioning behavior compared to its symmetrical analogs, making it the necessary choice for applications where precise lipophilicity control is required.
- [1] Flavscents. Ethyl Propyl Sulfide: logP (o/w): 2.506 (est). Available at: https://flavscents.com/ View Source
